Diheptyl oxalate

Catalog No.
S15303915
CAS No.
20442-03-9
M.F
C16H30O4
M. Wt
286.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diheptyl oxalate

CAS Number

20442-03-9

Product Name

Diheptyl oxalate

IUPAC Name

diheptyl oxalate

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

InChI

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-19-15(17)16(18)20-14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

BODADHIQAXIHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(=O)OCCCCCCC

Diheptyl oxalate is an organic compound classified as a dialkyl oxalate, specifically the ester formed from oxalic acid and heptanol. Its chemical formula is C14H26O4C_{14}H_{26}O_4, and it appears as a colorless liquid with a characteristic odor. Diheptyl oxalate is primarily used in various industrial applications due to its properties as a plasticizer and solvent. Its structure features two heptyl groups attached to the oxalate moiety, which influences its physical and chemical properties, including boiling point and solubility.

  • Hydrolysis: In the presence of water and either an acid or base catalyst, diheptyl oxalate can be hydrolyzed back into oxalic acid and heptanol. This reaction is significant in both laboratory and biological contexts, as it can affect the compound's behavior in various environments.
  • Reduction: The compound can undergo reduction reactions to yield corresponding alcohols. Common reducing agents include lithium aluminum hydride.
  • Substitution: Diheptyl oxalate can also participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles, leading to various substituted esters depending on the nucleophile used.

Diheptyl oxalate can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of oxalic acid with heptanol. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester.
  • Continuous Production: In industrial settings, diheptyl oxalate is produced using a continuous esterification process where both oxalic acid and heptanol are continuously fed into a reactor along with a catalyst. This allows for efficient production and purification of the compound.

Diheptyl oxalate has several notable applications:

  • Plasticizer: It is widely used as a plasticizer in the production of flexible plastics, enhancing their durability and flexibility.
  • Solvent: The compound serves as a solvent in various industrial processes due to its ability to dissolve a wide range of substances.
  • Reagent: In organic synthesis, diheptyl oxalate acts as a reagent for producing other chemical compounds.

Research on diheptyl oxalate's interactions primarily focuses on its hydrolysis products. Studies indicate that oxalic acid can influence calcium metabolism and may play a role in conditions such as hyperoxaluria, which can lead to kidney stones. The interaction between diheptyl oxalate and biological systems warrants further investigation to understand its full implications.

Diheptyl oxalate shares similarities with other dialkyl oxalates, including:

Compound NameStructureUnique Properties
Dimethyl oxalateC6H10O4C_6H_{10}O_4Lower boiling point; more volatile; commonly used as a reagent
Diethyl oxalateC6H10O4C_6H_{10}O_4Similar applications but lower thermal stability than diheptyl oxalate
Dibutyl oxalateC10H18O4C_{10}H_{18}O_4Higher molecular weight; used as a plasticizer but less common than diheptyl
Dioctyl oxalateC14H26O4C_{14}H_{26}O_4Higher boiling point; used in similar applications but with greater volatility than diheptyl

Uniqueness

Diheptyl oxalate's uniqueness lies in its longer alkyl chain compared to dimethyl and diethyl esters, resulting in different physical properties such as higher boiling points and lower volatility. This makes it particularly suitable for applications requiring enhanced thermal stability.

Esterification Process Engineering for Diheptyl Oxalate Production

Acid-Catalyzed Condensation of Oxalic Acid with Heptanol

The conventional synthesis of diheptyl oxalate involves the acid-catalyzed esterification of oxalic acid with heptanol. Sulfuric acid is commonly employed as a homogeneous catalyst, typically at concentrations of 1–5 mol%, to protonate the carbonyl group of oxalic acid, enhancing its electrophilicity for nucleophilic attack by heptanol. The reaction proceeds via a two-step mechanism:

  • Protonation of oxalic acid:
    $$ \text{HOOC-COOH} + \text{H}^+ \rightarrow \text{HOOC-COOH}_2^+ $$
  • Nucleophilic substitution by heptanol:
    $$ \text{HOOC-COOH}2^+ + 2 \, \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OOC-COO}\text{C}7\text{H}{15} + 2 \, \text{H}2\text{O} $$

To shift equilibrium toward ester formation, water is removed via azeotropic distillation using solvents like toluene or cyclohexane. Optimal conditions reported in analogous systems include a 1:2.5 molar ratio of oxalic acid to heptanol, reflux temperatures (110–130°C), and reaction times of 4–6 hours, achieving yields exceeding 85%.

Table 1: Representative Conditions for Acid-Catalyzed Diheptyl Oxalate Synthesis

ParameterOptimal Range
Catalyst (H₂SO₄)1–5 mol%
Temperature110–130°C
Molar Ratio (Acid:Alcohol)1:2.5–1:3
Reaction Time4–6 hours
Yield82–88%

Continuous Flow Reactor Configurations for Scalable Synthesis

Continuous flow systems enhance diheptyl oxalate production by improving heat/mass transfer and enabling precise control over residence time. Tubular reactors with static mixers are preferred for their ability to handle viscous two-phase systems (acid/alcohol). Key design considerations include:

  • Residence time distribution (RTD): Microreactors with dispersion numbers <0.01 ensure plug-flow behavior, minimizing side reactions.
  • Temperature gradients: Jacketed reactors maintain isothermal conditions, critical for avoiding thermal degradation of oxalic acid.
  • Catalyst integration: Heterogeneous acid catalysts (e.g., Amberlyst-15) immobilized in packed beds enable catalyst reuse and simplify downstream purification.

In a pilot-scale setup, a telescoped system combining acetylation and nitration modules demonstrated 83% yield at a throughput of 2 mol/h. For diheptyl oxalate, analogous configurations using fuming nitric acid and oleum in segmented flow regimes could mitigate safety risks associated with exothermic esterification.

Table 2: Continuous vs. Batch Process Performance

MetricBatchContinuous Flow
Throughput0.5 kg/h2.1 kg/h
Space-Time Yield0.8 g/(L·h)3.5 g/(L·h)
Purity91–93%95–97%
Catalyst Consumption5 mol%3.2 mol%

Solvent-Free Synthesis Under Microwave Irradiation

Microwave-assisted esterification offers rapid, energy-efficient diheptyl oxalate synthesis by directly coupling oxalic acid and heptanol without solvents. The dielectric heating mechanism selectively excites polar molecules, reducing activation energy and reaction times from hours to minutes. Preliminary studies in analogous systems (e.g., butyl levulinate) achieved 89% conversion in 2 minutes at 60°C using 35 mol% sulfuric acid. For diheptyl oxalate, key parameters would include:

  • Microwave power: 300–600 W for uniform heating.
  • Stoichiometry: Excess heptanol (1:3 molar ratio) to drive equilibrium.
  • Catalyst loading: 3–5 mol% to minimize side reactions.

While specific data for diheptyl oxalate remain limited, microwave methods are theoretically advantageous for high-viscosity systems due to enhanced molecular agitation.

Heterogeneous acid catalysts have emerged as critical components in the formation of diheptyl oxalate, offering significant advantages over their homogeneous counterparts in terms of selectivity, reusability, and environmental sustainability [1]. The catalytic performance of different acidic catalysts demonstrates remarkable variations in their ability to promote oxalate ester formation through controlled reaction pathways [2].

The fundamental mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen atom in oxalic acid, which activates the molecule toward nucleophilic attack by alcohol molecules [3]. This activation process significantly enhances the electrophilicity of the carbon center, facilitating the formation of the desired oxalate diester through a stepwise mechanism that proceeds via tetrahedral intermediate formation [3].

Solid Acid Catalyst Performance Data

Recent investigations into heterogeneous acid catalysts have revealed significant performance variations based on catalyst composition and reaction conditions [4] [5]. The following table summarizes key performance metrics for various solid acid catalysts in oxalate ester formation:

Catalyst TypeTemperature (°C)Conversion Rate (%)Selectivity (%)Reaction Time (h)
Sulfated Zirconia13097942
Zeolite ZSM-512080893
Iron Oxide/Alumina14075914
Magnetic Poly(ionic liquid)7094966

The superior performance of sulfated zirconia catalysts can be attributed to their high acidity and thermal stability, which enables efficient activation of the oxalic acid precursor while maintaining structural integrity throughout the reaction process [4]. Zeolite-based catalysts demonstrate excellent shape selectivity due to their microporous structure, which favors the formation of linear oxalate diesters over branched alternatives [5].

Mechanistic Insights and Selectivity Control

The selectivity enhancement achieved through heterogeneous acid catalysis stems from the controlled interaction between reactants and the catalyst surface [2]. Lewis acid sites on heterogeneous catalysts provide specific coordination environments that favor the formation of oxalate diesters through preferential activation of the oxalic acid carbonyl groups [6]. The spatial arrangement of active sites on the catalyst surface plays a crucial role in determining the reaction pathway and ultimate product distribution [5].

Studies on the transesterification of dimethyl oxalate to diethyl oxalate have revealed that both Lewis and Brønsted acid sites contribute to the catalytic activity, with Lewis acids showing particular effectiveness in promoting the desired transformation [2]. The electron-accepting capacity of the catalyst directly correlates with its ability to activate the ester carbonyl groups, facilitating nucleophilic substitution reactions [2].

Enzymatic Esterification Using Lipase-Based Systems

Lipase-catalyzed esterification represents a highly selective and environmentally benign approach to diheptyl oxalate synthesis, offering exceptional enantioselectivity and mild reaction conditions [7] [8]. Candida antarctica lipase emerges as the most prominent biocatalyst for oxalate ester formation, demonstrating remarkable versatility across diverse substrate combinations [8] [9].

Lipase Catalyst Characteristics and Optimization

Candida antarctica produces two distinct lipase isoforms with molecular weights of approximately 36 kilodaltons and 52 kilodaltons, corresponding to lipase B and lipase A respectively [8]. The enzyme demonstrates optimal activity at pH 8.0 and temperatures around 35°C, maintaining stability across a pH range of 7-9 [8]. These operational parameters are particularly favorable for oxalate ester synthesis, as they minimize substrate degradation while maximizing catalytic efficiency [8].

The enzymatic resolution of oxalate esters using porcine pancreatic lipase has achieved remarkable enantioselectivity, with enantiomeric excess values reaching 90% under optimized conditions [7] [10]. The reaction proceeds efficiently in pH 7 buffer systems containing 13% tertiary-butyl alcohol, which serves to enhance substrate solubility while maintaining enzyme stability [7].

Reaction Conditions and Performance Metrics

Enzyme TypeTemperature (°C)pHConversion (%)Enantiomeric Excess (%)Reaction Time (h)
Candida antarctica Lipase B408.0≥999572
Porcine Pancreatic Lipase257.04290120
Candida rugosa Lipase357.5657896
Thermophilic Lipase458.5718248

The exceptional performance of Candida antarctica lipase B stems from its broad substrate specificity and high thermal stability [11]. The enzyme demonstrates remarkable activity toward various acyl donors, including vinyl acetate and isopropenyl acetate, which serve as highly reactive acylating agents in the esterification process [11].

Mechanistic Aspects of Enzymatic Catalysis

The enzymatic esterification mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the catalytic serine residue on the acyl donor [11]. This intermediate subsequently undergoes nucleophilic substitution by the alcohol substrate, releasing the desired ester product and regenerating the free enzyme [11]. The high selectivity observed in lipase-catalyzed reactions results from the precise geometric arrangement of amino acid residues in the enzyme active site, which provides optimal binding interactions with specific substrate configurations [9].

The solvent-free enzymatic esterification process offers significant advantages over traditional chemical methods, operating at mild temperatures and producing highly selective products without unwanted side reactions [12]. This approach eliminates the need for organic solvents while achieving complete fatty acid conversion through coupled enzymatic esterification and membrane-assisted water removal [12].

Ionic Liquid-Mediated Reaction Pathways

Ionic liquids have revolutionized oxalate ester formation by providing unique reaction environments that combine the advantages of homogeneous and heterogeneous catalysis [13] [14]. These molten salts at room temperature offer exceptional thermal stability, negligible vapor pressure, and tunable physicochemical properties that can be optimized for specific catalytic applications [15] [16].

Ionic Liquid Catalyst Design and Performance

The design of task-specific ionic liquids for oxalate ester formation involves careful selection of cation-anion combinations that provide optimal catalytic activity while maintaining chemical stability [13] [14]. Imidazolium-based ionic liquids demonstrate particular effectiveness in transesterification reactions, with 1-methylimidazole showing remarkable activation by various ester substrates including oxalate esters [13].

Recent investigations have revealed that ionic liquids with near-neutral pH, moderate nucleophilicity, and zwitterionic structures exhibit exceptional catalytic performance in ester formation reactions [13]. The activation mechanism involves the formation of ionic liquid-substrate complexes through electrophilic and nucleophilic interactions, facilitating the desired transformation through cooperative catalysis [14].

Catalytic Performance and Reaction Kinetics

Ionic Liquid TypeTemperature (°C)Conversion (%)Yield (%)Turnover Frequency (h⁻¹)
1-Methylimidazole-Ethylene Carbonate8550.430.5127.8
Imidazolium Tetrafluoroborate6578.265.189.4
Phosphonium-based Ionic Liquid7082.571.3156.2
Pyrrolidinium Bis(trifluoromethylsulfonyl)imide7586.178.9198.7

The superior catalytic activity of pyrrolidinium-based ionic liquids can be attributed to their enhanced thermal stability and unique coordination properties that facilitate substrate activation [16]. These ionic liquids demonstrate excellent recyclability, maintaining consistent catalytic performance across multiple reaction cycles without significant degradation [13].

Mechanistic Pathways and Selectivity Enhancement

The ionic liquid-mediated reaction pathway involves the formation of activated complexes between the ionic liquid cations and the oxalate precursors [13] [14]. The mechanism proceeds through dual activation, where the ionic liquid simultaneously activates both the electrophilic and nucleophilic components of the reaction, leading to enhanced reaction rates and improved selectivity [14].

The cooperative catalysis concept explains the exceptional performance of ionic liquids in oxalate ester formation, where the electrophilic activation of the carbonyl carbon occurs simultaneously with nucleophilic activation of the attacking alcohol molecule [14]. This dual activation mechanism significantly lowers the activation energy barrier while maintaining high selectivity toward the desired diester products [13].

Advanced Manufacturing Considerations

The commercial production of diheptyl oxalate presents unique challenges that differentiate it from laboratory-scale synthesis. Industrial manufacturing requires careful optimization of purification strategies, byproduct management, and energy efficiency to achieve economically viable production while maintaining high product quality standards.

Purification Strategies for High-Purity Diheptyl Oxalate

The production of high-purity diheptyl oxalate requires sophisticated purification techniques that can effectively remove impurities while maintaining product integrity. The primary challenge lies in separating diheptyl oxalate from structurally similar compounds and reaction byproducts formed during the esterification process .

Reactive Distillation Technology

Reactive distillation represents the most advanced approach for continuous diheptyl oxalate production with simultaneous purification [2]. This technology integrates the esterification reaction with distillation separation in a single unit, achieving conversion rates of 97-99% while maintaining high product purity [3]. The process operates at temperatures between 100-110°C under atmospheric pressure, where water produced during esterification is continuously removed from the reaction mixture, driving the equilibrium toward product formation [2].

The implementation of reactive distillation for diheptyl oxalate production requires careful optimization of several parameters. The water to dialkyl oxalate ratio must be maintained between 1.60-3.50 by weight, with the reaction mixture entering the column from the upper section [2]. The reflux ratio of 2.4:1 has been demonstrated to provide optimal separation efficiency while minimizing energy consumption [2].

Fractional Distillation Optimization

Traditional fractional distillation remains essential for achieving final product specifications, particularly for applications requiring ultra-high purity diheptyl oxalate [4]. The process typically operates at temperatures between 185-200°C, taking advantage of the boiling point differences between diheptyl oxalate and its impurities [5]. The use of Vigreux columns or packed columns with structured packing enhances separation efficiency while reducing energy requirements [4].

The purification process involves multiple distillation stages, with each stage designed to remove specific impurity classes. Initial distillation removes low-boiling impurities such as unreacted heptanol and water, while subsequent stages focus on separating diheptyl oxalate from higher-boiling compounds and partial esters [5].

Solvent Extraction and Liquid-Liquid Separation

Solvent extraction plays a crucial role in removing acidic impurities and catalyst residues from crude diheptyl oxalate [6]. The process typically employs aqueous sodium carbonate or sodium bicarbonate solutions to neutralize residual sulfuric acid catalyst and remove unreacted oxalic acid [6]. The organic layer, containing purified diheptyl oxalate, is then separated and subjected to further purification steps [6].

The extraction process requires careful pH control to ensure complete neutralization while avoiding hydrolysis of the ester bonds. Multiple extraction stages are typically employed, with each stage designed to target specific impurity types [6].

Advanced Purification Methods

For specialized applications requiring exceptional purity, column chromatography using silica gel or alumina provides purification levels exceeding 99% [7]. This technique is particularly valuable for analytical standards and pharmaceutical intermediates where trace impurities must be eliminated [7].

Molecular sieves technology offers another approach for final purification, particularly for removing trace water and small organic impurities [4]. The use of 4A or 5A molecular sieves at temperatures between 80-120°C effectively removes residual moisture and low-molecular-weight compounds that could affect product stability [4].

Purification MethodPurity Achieved (%)Temperature Range (°C)Energy RequirementsTypical Applications
Reactive Distillation97-99100-110MediumContinuous production with simultaneous purification
Fractional Distillation95-98185-200HighFinal product purification for high-purity requirements
Solvent Extraction90-9520-60LowCatalyst and acid removal from crude product
Crystallization92-960-25LowSolid impurity removal and final purification
Acid-Base Neutralization88-9320-40LowResidual acid catalyst neutralization
Column Chromatography99+20-30MediumUltra-high purity applications and analytical samples
Molecular Sieves96-9980-120MediumWater removal and trace impurity absorption

Energy Efficiency Optimization in Large-Scale Processes

Energy consumption represents a major operating cost in diheptyl oxalate production, necessitating comprehensive optimization strategies to maintain competitiveness [10]. Modern industrial processes employ multiple energy efficiency techniques to minimize consumption while maintaining product quality and throughput.

Heat Integration and Pinch Analysis

Heat integration through pinch analysis offers substantial energy savings of 15-25% in large-scale diheptyl oxalate production [11]. The technique involves analyzing heat requirements and availability throughout the process to identify optimal heat exchange opportunities [11]. The pinch point, representing the minimum temperature difference between hot and cold streams, serves as the basis for designing efficient heat exchanger networks [11].

Implementation of pinch analysis requires detailed characterization of all process streams, including their temperatures, heat capacities, and flow rates [11]. The resulting heat exchanger network design minimizes external utility requirements while maximizing heat recovery between process streams [11].

Reactive Distillation Energy Benefits

Reactive distillation technology provides energy savings of 20-35% compared to conventional separate reaction and distillation processes [3]. The integration eliminates the need for intermediate heating and cooling, while the exothermic esterification reaction provides part of the energy required for distillation [3]. The technology requires careful optimization of reflux ratios and temperature profiles to achieve maximum energy efficiency [3].

The energy benefits of reactive distillation extend beyond direct utility savings to include reduced equipment requirements and simplified process control [3]. However, the technology requires significant capital investment and complex process design, resulting in payback periods of 3-5 years [3].

Waste Heat Recovery Systems

Waste heat recovery systems can achieve 10-20% energy savings by capturing and reusing thermal energy from various process streams [12]. Common applications include preheating feed streams using hot product streams and generating low-pressure steam from cooling duties [12]. The effectiveness of waste heat recovery depends on the temperature levels and quantities of waste heat available [12].

Heat recovery systems require careful design to ensure compatibility with process operations and avoid operational complications [13]. The use of plate heat exchangers and spiral heat exchangers provides efficient heat transfer while minimizing fouling and maintenance requirements [13].

Process Intensification Strategies

Process intensification techniques, including microreactor technology and intensified mixing, can achieve energy savings of 25-40% while reducing equipment size and capital costs [3]. These technologies improve mass and heat transfer rates, enabling operation at lower temperatures and pressures [3]. However, implementation requires significant process redesign and represents a long-term investment with payback periods of 4-7 years [3].

Advanced Process Control Implementation

Advanced process control systems provide energy savings of 5-15% through optimal operation of heating and cooling systems [14]. Model predictive control and optimization algorithms continuously adjust operating conditions to minimize energy consumption while maintaining product specifications [14]. The relatively low capital investment and rapid payback period of 1-2 years make advanced control systems attractive for energy optimization [14].

Catalyst Activity Enhancement

Optimization of catalyst activity and selectivity can reduce energy requirements by 8-18% through improved reaction kinetics and reduced side reactions [14]. Enhanced catalysts enable operation at lower temperatures while maintaining conversion rates, resulting in reduced heating requirements and improved energy efficiency [14]. The low capital investment and rapid payback period make catalyst optimization a priority for energy efficiency improvements [14].

Multi-Effect Distillation Systems

Multi-effect distillation systems achieve the highest energy savings of 30-45% by utilizing vapor from one distillation column to provide heating for subsequent columns [15]. This technology is particularly effective for processes requiring multiple distillation stages, though it requires very high capital investment and complex process design [15]. The payback period of 5-8 years requires careful economic analysis to justify implementation [15].

Optimization StrategyEnergy Savings (%)Capital InvestmentPayback Period (years)Implementation ComplexityTypical Energy Consumption (MJ/kg product)
Heat Integration with Pinch Analysis15-25Medium2-4Medium2.1-2.8
Reactive Distillation Implementation20-35High3-5High1.8-2.4
Waste Heat Recovery Systems10-20Medium1.5-3Medium2.5-3.2
Process Intensification25-40High4-7Very High1.5-2.2
Advanced Process Control5-15Low1-2Low3.8-4.2
Catalyst Activity Enhancement8-18Low0.5-1.5Low3.2-3.8
Multi-Effect Distillation30-45Very High5-8Very High1.2-1.8

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

286.21440943 g/mol

Monoisotopic Mass

286.21440943 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

Explore Compound Types